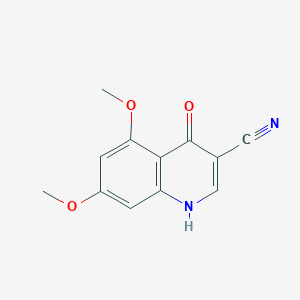

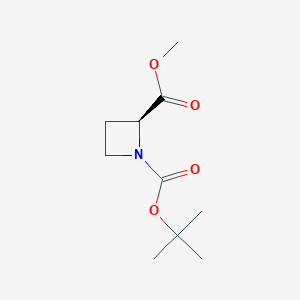

(S)-N-Boc-氮杂环丁烷-2-羧酸甲酯

描述

“(S)-N-Boc-azetidine-2-carboxylic acid methyl ester” is a type of ester. Esters are widespread in nature and are often associated with pleasant, sometimes fruity, fragrances . They are present in animal fats and many biologically important molecules . The chemical industry uses esters for a variety of purposes .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of esters, including “(S)-N-Boc-azetidine-2-carboxylic acid methyl ester”, can be analyzed using various techniques. For instance, mass spectrometry is useful for pinpointing the double bonds in fatty acids and their methyl esters .Chemical Reactions Analysis

Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters . An ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

合成与构象

(S)-N-Boc-氮杂环丁烷-2-羧酸甲酯用于合成各种衍生物。例如,脯氨酸、4-羟基脯氨酸和氮杂环丁烷-2-羧酸已使用一锅合成方法转化为 N-叔丁氧羰基、O-苯甲酰衍生物。该方法揭示了这些衍生物中存在顺反异构体,这对于理解它们的化学行为很重要 (Hondrelis 等,1990)。

模块化合成技术

已经开发出一种新的方法,用于模块化构建氮杂环丁烷,这是药物化学中的重要基序。该方法利用与氮杂双环[1.1.0]丁烷相关的高环张力,并适用于各种硼酸酯,展示了 (S)-N-Boc-氮杂环丁烷-2-羧酸甲酯在合成复杂分子中的多功能性 (Fawcett 等,2019)。

异构类似物和多肽合成

L-氮杂环丁烷-2-羧酸与 (S)-N-Boc-氮杂环丁烷-2-羧酸甲酯密切相关,用于合成高分子量多肽和新型 dl-脯氨酸异构类似物。这突出了其在创建具有潜在生物学应用的结构独特化合物的作用 (Soriano 等,1980)。

非对映选择性烷基化

N-((S)-1'-苯乙基)氮杂环丁烷-2-羧酸酯的碱促进 α-烷基化证明了该化学物质在生产光学活性 α-取代氮杂环丁烷-2-羧酸酯中的用途。该过程对于生产具有特定光学活性的化合物很重要,这在制药应用中至关重要 (Tayama 等,2018)。

酶促拆分和光学活性衍生物

已经使用南极假丝酵母的脂肪酶进行酶促拆分来合成光学活性氮杂环丁烷-2-羧酸衍生物。该方法可有效生产具有高立体选择性的化合物,证明了该化学物质在立体化学中的重要性 (Starmans 等,1998)。

作用机制

Mode of Action

The mode of action of this compound is likely related to its ester group. Esterification is a common reaction in organic chemistry, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . This reaction, known as Fischer esterification, could potentially be involved in the compound’s interaction with its targets .

Biochemical Pathways

For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

For example, esters are known to be readily synthesized and naturally abundant, and they often contribute to the flavors and aromas in many fruits and flowers .

Result of Action

For instance, esters are known to be involved in various biological processes, including stress responses, leaf development, and seed maturation/germination .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain enzymes or other substances could affect the compound’s ability to undergo reactions such as esterification or hydrolysis . Additionally, factors such as temperature, pH, and the presence of other compounds could also potentially influence the compound’s action.

安全和危害

未来方向

There are ongoing research and developments in the field of esters, including the green and sustainable production of various chemicals from fatty acid methyl esters . This includes advancements in the use of low-cost, less corrosive, environmentally friendly, and effective catalysts for fatty acid methyl esters (FAME) production .

属性

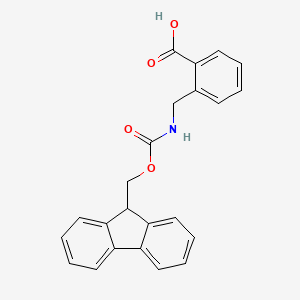

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564417 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester | |

CAS RN |

107020-12-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。